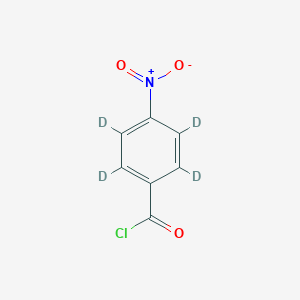

4-Nitrobenzoyl-d4 Chloride

Übersicht

Beschreibung

4-Nitrobenzoyl-d4 Chloride is a deuterated derivative of 4-nitrobenzoyl chloride (C₇H₄ClNO₃), where four hydrogen atoms are replaced with deuterium (²H), typically in the aromatic ring . This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium serves as a non-radioactive tracer . The compound retains the reactive benzoyl chloride group (-COCl) and a para-nitro (-NO₂) substituent, making it a versatile intermediate in organic synthesis. Its non-deuterated counterpart, 4-nitrobenzoyl chloride, is widely used in peptide coupling, pharmaceutical manufacturing, and polymer chemistry .

Vorbereitungsmethoden

Synthesis from Deuterated Benzoic Acid Derivatives

The most widely employed route for synthesizing 4-nitrobenzoyl-d4 chloride begins with deuterated benzoic acid precursors. This method ensures precise isotopic labeling and high purity, critical for applications requiring minimal protium contamination.

Nitration of Deuterated Benzoyl Chloride

Deuterated benzoyl chloride (C₆D₅COCl) serves as the starting material. Nitration is conducted using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration and decomposition. The reaction proceeds as follows:

6\text{D}5\text{COCl} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{4-Nitro-C}6\text{D}4\text{COCl} + \text{H}2\text{O}

Key parameters:

-

Temperature : 0–5°C (prevents side reactions)

-

Nitrating agent : 1.2 equivalents HNO₃ in excess H₂SO₄

The crude product is purified via vacuum distillation (b.p. 277–279°C at 760 mmHg) or recrystallization from dichloromethane/hexane, yielding 75–85% pure this compound .

Direct Chlorination of Deuterated 4-Nitrobenzoic Acid

Deuterated 4-nitrobenzoic acid (C₇D₄HNO₄) is converted to the acid chloride using chlorinating agents. Thionyl chloride (SOCl₂) is preferred due to its efficiency and ease of byproduct removal:

7\text{D}4\text{HNO}4 + \text{SOCl}2 \rightarrow \text{C}7\text{D}4\text{ClNO}3 + \text{SO}2 + \text{HCl}

Optimized conditions :

-

Molar ratio : 1:3 (acid:SOCl₂)

-

Catalyst : 1% DMF (accelerates reaction)

A comparative analysis of chlorinating agents is provided in Table 1.

Table 1: Chlorination Efficiency for Deuterated 4-Nitrobenzoic Acid

| Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thionyl chloride | DMF | 70–75 | 2 | 98.5 |

| Phosphorus pentachloride | None | 100 | 4 | 85 |

| Oxalyl chloride | DMF | 25 | 6 | 90 |

Isotopic Exchange Methods

Isotopic exchange offers an alternative pathway for introducing deuterium into pre-formed 4-nitrobenzoyl chloride. This method is less common due to challenges in achieving complete deuteration but is valuable for small-scale syntheses.

Acid-Catalyzed Deuterium Exchange

The non-deuterated compound is refluxed in D₂O with a catalytic amount of DCl:

7\text{H}4\text{ClNO}3 + 4\text{D}2\text{O} \xrightarrow{\text{DCl}} \text{C}7\text{D}4\text{ClNO}_3 + 4\text{HDO}

Limitations :

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The direct chlorination route using thionyl chloride dominates industrial settings due to its scalability and high yield. Key considerations include:

-

Solvent selection : Chlorobenzene minimizes side reactions during nitration and chlorination .

-

Catalyst recycling : Aluminum chloride (used in Friedel-Crafts acylations) is recovered via filtration and reused .

-

Waste management : SO₂ and HCl byproducts are neutralized with NaOH scrubbers .

Purification and Characterization

Post-synthesis purification ensures compliance with analytical standards:

-

Recrystallization : From ethyl acetate/hexane (1:3) at −20°C .

-

Distillation : Short-path distillation under reduced pressure (1–2 mmHg) .

Characterization data :

-

¹H NMR (CDCl₃) : Absence of aromatic proton signals confirms deuteration.

Challenges and Mitigation Strategies

-

Isotopic Scrambling : Elevated temperatures during chlorination can cause deuterium redistribution. Mitigated by maintaining temperatures below 80°C .

-

Moisture Sensitivity : The compound hydrolyzes rapidly in humid environments. Storage under argon with molecular sieves is essential .

Comparative Analysis of Methods

Table 2: Synthesis Method Trade-offs

| Method | Advantages | Disadvantages |

|---|---|---|

| Nitration of deuterated benzoyl chloride | High purity, minimal side products | Requires expensive deuterated starting material |

| Direct chlorination | Scalable, high yield | Corrosive reagents, SO₂ emissions |

| Isotopic exchange | Uses non-deuterated precursor | Incomplete deuteration, low yield |

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Substitution Reactions: Products depend on the substituent introduced.

Reduction Reactions: 2,3,5,6-Tetradeuterio-4-aminobenzoyl chloride.

Hydrolysis: 2,3,5,6-Tetradeuterio-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- Drug Synthesis : 4-Nitrobenzoyl-d4 Chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the formation of complex molecules necessary for drug action. For instance, it has been employed in creating benzofuran derivatives which are potential positron emission tomography (PET) tracers for neuroimaging applications .

- Cytotoxicity Studies : The compound has been involved in studies assessing the cytotoxic effects of related benzoyl derivatives on cancer cell lines, demonstrating its relevance in anticancer drug discovery .

- Analytical Chemistry

- Synthetic Chemistry

Case Studies and Research Findings

- A study highlighted the synthesis of novel piperazine derivatives using 4-nitrobenzoyl chloride that exhibited significant antiproliferative activity against various cancer cell lines including liver and breast cancers. This underscores its potential role in developing new therapeutic agents .

- Another research demonstrated the automated synthesis of [11C]PiB, a radiopharmaceutical for PET imaging, utilizing 4-Nitrobenzoyl chloride as a key intermediate. This application illustrates its importance in enhancing neuroimaging techniques for Alzheimer's disease diagnosis .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis and development | Used in synthesizing benzofuran derivatives for PET imaging |

| Analytical Chemistry | Enhances mass spectrometric analysis due to unique isotopic signature | Useful in tracing metabolic pathways |

| Synthetic Chemistry | Reagent for various organic reactions (Michael addition, etc.) | Essential for creating complex organic molecules |

| Cytotoxicity Studies | Evaluated for anticancer properties through derivatives synthesized from it | Significant activity against liver and breast cancer cell lines |

Wirkmechanismus

The mechanism of action of 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in various chemical reactions, while the deuterium atoms can influence reaction kinetics and pathways. The compound’s effects are mediated by its ability to undergo substitution, reduction, and hydrolysis reactions, which can lead to the formation of different products with distinct biological or chemical activities.

Vergleich Mit ähnlichen Verbindungen

The following compounds share structural or functional similarities with 4-Nitrobenzoyl-d4 Chloride but differ in reactivity, applications, and substituent groups.

2-Chloro-N-(4-nitrophenyl)acetamide

- Molecular Formula : C₈H₇ClN₂O₃

- Average Mass : 214.61 g/mol

- Structure : Features an acetamide group (-NHCOCH₂Cl) attached to a para-nitrobenzene ring.

- Applications : Used in the synthesis of sulfa drugs and herbicides. The chloroacetamide group enables nucleophilic substitution reactions, contrasting with the electrophilic acylation capability of benzoyl chlorides .

P-Nitrophenyldiazonium Chloride

- Molecular Formula : C₆H₄ClN₃O₂

- Average Mass : 185.57 g/mol

- Structure : Contains a diazonium group (-N₂⁺) at the para position relative to the nitro group.

- Applications : Highly reactive in coupling reactions for azo dye synthesis. Its instability under heat contrasts with the thermal stability of benzoyl chlorides .

4-Nitrophenyl 4-Chlorobenzoate

- Molecular Formula: C₁₃H₈ClNO₄

- Average Mass : 277.66 g/mol

- Structure : Combines a para-nitrobenzene ester with a 4-chlorobenzoate group.

- Applications : Serves as a photoactive ester in peptide synthesis. Unlike benzoyl chlorides, esters require activation for acylation, limiting their direct reactivity .

4-Nitrobenzenesulfonyl Chloride

- Molecular Formula: C₆H₄ClNO₄S

- Average Mass : 221.62 g/mol

- Structure : Features a sulfonyl chloride (-SO₂Cl) group instead of benzoyl chloride.

- Applications : A sulfonating agent for introducing sulfonamide groups in drug development (e.g., sulfonamide antibiotics). The sulfonyl chloride group is more resistant to hydrolysis than benzoyl chloride .

4-Chloro-2-Nitrobenzenesulfonyl Chloride

- Molecular Formula: C₆H₃Cl₂NO₄S

- Average Mass : 256.07 g/mol

- Structure: Contains both chloro (-Cl) and nitro (-NO₂) groups in the ortho and para positions, respectively.

- Applications: Used in the synthesis of heterocyclic compounds. The dual electron-withdrawing groups enhance electrophilicity compared to mono-substituted analogs .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Average Mass (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₇D₄ClNO₃ | ~189.56† | Benzoyl chloride, nitro | Isotopic labeling, analytical standards |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Benzoyl chloride, nitro | Peptide synthesis, pharmaceuticals |

| 2-Chloro-N-(4-nitrophenyl)acetamide | C₈H₇ClN₂O₃ | 214.61 | Chloroacetamide, nitro | Sulfa drugs, agrochemicals |

| P-Nitrophenyldiazonium Chloride | C₆H₄ClN₃O₂ | 185.57 | Diazonium, nitro | Azo dyes, coupling reactions |

| 4-Nitrophenyl 4-chlorobenzoate | C₁₃H₈ClNO₄ | 277.66 | Ester, nitro, chloro | Photoactive esters, polymer chemistry |

| 4-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | Sulfonyl chloride, nitro | Sulfonamide antibiotics, surfactants |

| 4-Chloro-2-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | 256.07 | Sulfonyl chloride, nitro, chloro | Heterocyclic synthesis, electrophilic substitution |

†Calculated by replacing four H atoms (1.008 g/mol each) with D (2.014 g/mol each).

Biologische Aktivität

4-Nitrobenzoyl-d4 chloride is a derivative of benzoyl chloride that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of a nitro group at the para position of the benzoyl moiety. This modification can significantly influence its reactivity and biological properties. The synthesis typically involves the reaction of 4-nitrobenzoic acid with thionyl chloride or phosphorus pentachloride, resulting in the formation of 4-nitrobenzoyl chloride, which can then be isotopically labeled with deuterium (d4) for specific applications in research.

Antimicrobial Properties

Research indicates that compounds derived from benzoyl chlorides, including this compound, exhibit varying degrees of antimicrobial activity. In a study comparing several benzoyl derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that some derivatives showed significant inhibition at low concentrations. For instance, the minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 4 µg/mL, indicating potent antimicrobial properties .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| Other Benzoyl Derivatives | >5000 | Escherichia coli |

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, studies have demonstrated that derivatives can significantly reduce the production of these cytokines in macrophage cell lines stimulated by lipopolysaccharides .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various benzoyl chloride derivatives, including this compound. The study involved treating bacterial cultures with different concentrations of the compound and measuring growth inhibition. Results indicated a dose-dependent response, with significant bacterial cell death observed at concentrations above the MIC.

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the inflammatory response modulation by this compound in a murine model. The compound was administered to mice subjected to xylene-induced ear swelling, a common model for assessing anti-inflammatory activity. The results showed a marked reduction in swelling compared to control groups, suggesting that the compound effectively mitigates inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 4-Nitrobenzoyl-d4 Chloride in laboratory settings?

The synthesis of this compound typically involves deuteration of the precursor (e.g., 4-nitrobenzoic acid-d4) followed by chlorination. Key methodologies include:

- Chlorination with Thionyl Chloride : Reacting 4-nitrobenzoic acid-d4 with thionyl chloride (SOCl₂) in anhydrous solvents like dichloromethane or benzene under reflux (4–12 hours). Excess SOCl₂ ensures complete conversion, and the product is isolated via distillation or recrystallization .

- Alternative Chlorinating Agents : Oxalyl chloride with catalytic N,N-dimethylformamide (DMF) in dichloromethane at 50°C yields high-purity products, as confirmed by NMR .

- Deuterated Precursor Handling : Use deuterated solvents (e.g., D₂O for quenching) to minimize proton exchange and maintain isotopic integrity .

Q. How should researchers safely handle and store this compound to prevent hydrolysis or degradation?

- Handling : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and local exhaust ventilation to avoid inhalation or skin contact. Work in a fume hood due to its lachrymatory and corrosive properties .

- Storage : Keep in airtight, moisture-free containers under inert gas (e.g., argon) at 0–6°C to inhibit hydrolysis. Avoid exposure to humidity or aqueous environments .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents, followed by thorough rinsing with non-aqueous solvents .

Q. What spectroscopic techniques are most effective for confirming the deuteration and purity of this compound?

- NMR Spectroscopy : ¹H NMR will show absence of protons at deuterated positions (e.g., aromatic ring), while ²H NMR or DEPT-Q spectra confirm deuteration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion cluster (M⁺, M+2⁺) and isotopic patterns consistent with deuterium substitution. NIST reference data can validate fragmentation pathways .

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups. Deuteration shifts C-H stretches (~3100 cm⁻¹) to lower intensities .

Advanced Research Questions

Q. How does deuteration in this compound influence its reactivity compared to the non-deuterated analogue in acylation reactions?

Deuteration introduces kinetic isotope effects (KIE), altering reaction rates and pathways:

- Nucleophilic Acylation : Deuterated aromatic rings may slow electrophilic substitution due to reduced hyperconjugation, affecting intermediates in Friedel-Crafts or peptide coupling reactions.

- Hydrolysis Stability : The C-Cl bond in the deuterated compound exhibits marginally higher stability against hydrolysis due to deuterium’s lower zero-point energy, requiring controlled kinetic studies to quantify .

Q. What methodologies are recommended for resolving crystallographic data discrepancies when using deuterated compounds like this compound?

- SHELX Software : Use SHELXL for refining deuterated structures. The software’s robust handling of hydrogen/deuterium positions and twin-law corrections improves accuracy in high-resolution data .

- Flack Parameter Analysis : For non-centrosymmetric crystals, apply Flack’s x parameter to resolve enantiopolarity ambiguities caused by heavy atoms (e.g., Cl, NO₂) .

- Neutron Diffraction : Complement X-ray data with neutron diffraction to precisely locate deuterium positions, especially in hydrogen-bonding networks .

Q. How can computational models predict the physicochemical properties of this compound for reaction optimization?

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometries and calculates vibrational frequencies to match experimental IR/Raman data .

- QSPR Models : Quantitative Structure-Property Relationship (QSPR) models correlate logP, solubility, and hydrolysis rates with molecular descriptors (e.g., partial charges, surface area) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or stability in non-polar vs. polar solvents .

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDHHIUENRGTHK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.